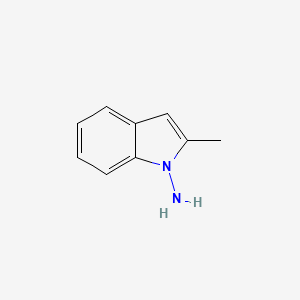

2-methyl-1H-indol-1-amine

Übersicht

Beschreibung

2-Methyl-1H-indol-1-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by a fused benzene and pyrrole ring structure with a methyl group at the second position and an amine group at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-indol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1H-indol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the compound into 2-methylindoline derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can introduce different functional groups onto the indole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Indole-2-carboxylic acids.

Reduction: 2-Methylindoline derivatives.

Substitution: Halogenated or nitrated indole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antioxidant Activities

Research has demonstrated that derivatives of 2-methyl-1H-indol-1-amine exhibit promising antimicrobial and antioxidant properties. A study synthesized several derivatives, including 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines, which were evaluated for their biological activities. Among these compounds, some exhibited notable antibacterial and antifungal activities, as well as effective radical scavenging capabilities and ferric ion reducing power (FRAP) . The presence of chloro and methyl substituents in the structure was linked to enhanced biological activity.

Potential in Cancer Treatment

Indole derivatives are recognized for their role in cancer therapy. This compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, indole derivatives have shown promise as inhibitors of various kinases and have been studied for their effects on apoptosis pathways . The compound's ability to modulate signaling pathways makes it a candidate for further investigation in oncology.

Drug Development

Stability Studies

The compound has been utilized in drug stability studies, particularly in assessing degradation pathways of pharmaceuticals. For example, methodologies involving quantitative NMR (qNMR) have been developed to analyze degradation products of drugs containing this compound. These studies help in understanding the stability profile of drugs under various conditions (acidic, basic, oxidative) and can guide formulation strategies . The identification of degradation products aids in ensuring the safety and efficacy of pharmaceutical formulations.

Role as an Impurity Marker

In the pharmaceutical industry, this compound has been identified as an impurity marker for certain drugs like indapamide. Monitoring such impurities is crucial during the drug development process to ensure compliance with regulatory standards . Analytical techniques such as LC-MS are employed to detect and quantify these impurities effectively.

Analytical Chemistry

Analytical Method Development

The compound is also significant in the development of analytical methods for the detection and quantification of related compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to analyze samples containing this compound. These methods facilitate the identification of both the compound itself and its derivatives or degradation products .

Use in Forensic Science

In forensic applications, this compound can be utilized as a reference standard for toxicological studies. Its detection can aid in identifying substances involved in illicit drug formulations or environmental samples . The compound's stability and identifiable spectral features make it suitable for forensic investigations.

Wirkmechanismus

The mechanism of action of 2-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

2-Methylindole: Lacks the amine group at the first position.

1H-Indole-3-amine: Has an amine group at the third position instead of the first.

2-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at the third position.

Uniqueness: 2-Methyl-1H-indol-1-amine is unique due to the presence of both a methyl group at the second position and an amine group at the first position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-Methyl-1H-indol-1-amine, a member of the indole family, has garnered attention for its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology, microbiology, and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The unique substitution pattern on the indole ring contributes to its distinct chemical and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacterial strains. Notably, studies have shown that derivatives of this compound can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (ATCC 25923) | 3.90 μg/mL |

| S. epidermidis | < 1 μg/mL | |

| M. tuberculosis | 0.98 μg/mL |

The compound's effectiveness against resistant strains highlights its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it can inhibit the proliferation of various cancer cell lines, demonstrating significant antiproliferative effects.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| MCF7 (breast cancer) | 7.5 |

| HeLa (cervical cancer) | 6.0 |

The observed cytotoxicity against these cancer cell lines suggests that this compound may interfere with critical cellular processes, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is attributed to its ability to bind to various receptors and enzymes involved in key biochemical pathways. Indole derivatives are known to modulate signaling pathways associated with inflammation, cell growth, and apoptosis.

Key Pathways Affected

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanisms : It may induce cell cycle arrest or apoptosis in cancer cells through modulation of signaling pathways such as p53 or NF-kB.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited a broader spectrum of action compared to traditional antibiotics, with some compounds showing submicromolar activity against resistant strains like MRSA .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on primary mammalian cell lines, revealing that certain derivatives had minimal toxicity while maintaining antibacterial efficacy .

- Structure-Activity Relationships : Research has focused on optimizing the chemical structure to enhance biological activity while minimizing toxicity, leading to the development of more potent analogues .

Eigenschaften

IUPAC Name |

2-methylindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGQLNQUKGLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497775 | |

| Record name | 2-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53406-41-0 | |

| Record name | 2-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.